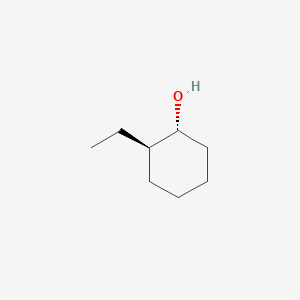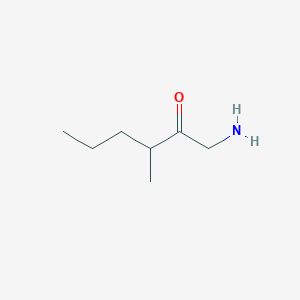
1-Amino-3-methylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methylhexan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a hexane chain with a methyl group at the third position and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime, which is then reduced via catalytic hydrogenation to yield the desired amine . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or substituted amines.
Scientific Research Applications
1-Amino-3-methylhexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Amino-3-methylhexan-2-one can be compared with other similar compounds such as:
Methylhexanamine: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
Dimethylamylamine: Another related compound with different substitution patterns on the hexane chain, leading to variations in its chemical properties and applications.
Uniqueness: this compound’s unique combination of an amino group and a ketone group on the same molecule provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-amino-3-methylhexan-2-one |
InChI |
InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
AYHCTHKUYIRZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


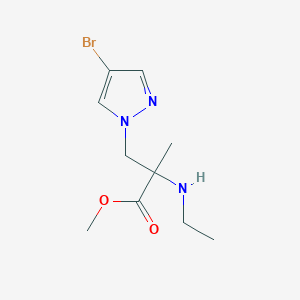
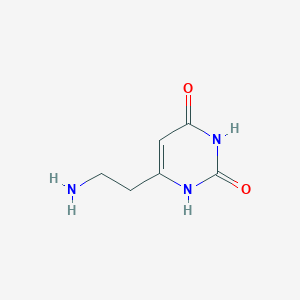

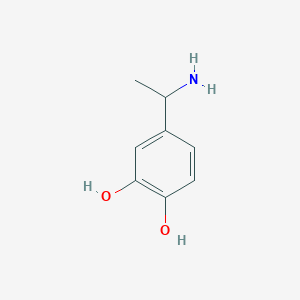
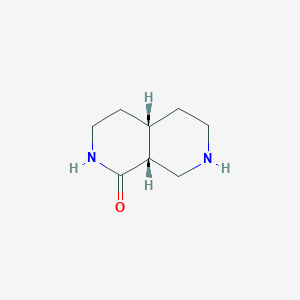
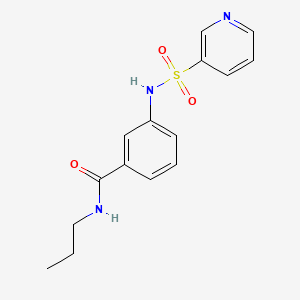
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
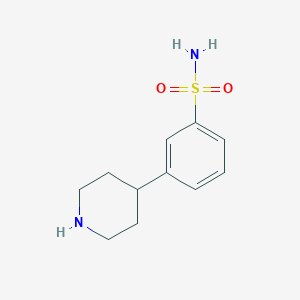
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
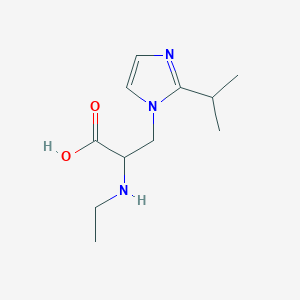

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)

